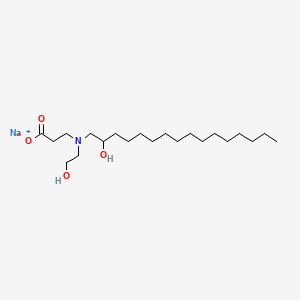

Sodium N-(2-hydroxyethyl)-N-(2-hydroxyhexadecyl)-beta-alaninate

CAS No.: 70521-76-5

Cat. No.: VC20299169

Molecular Formula: C21H42NNaO4

Molecular Weight: 395.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70521-76-5 |

|---|---|

| Molecular Formula | C21H42NNaO4 |

| Molecular Weight | 395.6 g/mol |

| IUPAC Name | sodium;3-[2-hydroxyethyl(2-hydroxyhexadecyl)amino]propanoate |

| Standard InChI | InChI=1S/C21H43NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)19-22(17-18-23)16-15-21(25)26;/h20,23-24H,2-19H2,1H3,(H,25,26);/q;+1/p-1 |

| Standard InChI Key | KLBCTWHWQVIJHQ-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+] |

Introduction

Sodium N-(2-hydroxyethyl)-N-(2-hydroxyhexadecyl)-beta-alaninate is a chemical compound with the EINECS number 274-650-0 and CAS number 70521-76-5. It belongs to the class of beta-alanine derivatives, which are known for their diverse applications in chemistry, biology, and medicine. This compound is particularly noted for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various formulations.

Chemical Applications

This compound can serve as a building block in synthesizing complex molecules due to its reactive hydroxy groups. It may undergo oxidation, reduction, and substitution reactions, which are common in organic synthesis.

Biological and Medical Applications

The amphiphilic nature of Sodium N-(2-hydroxyethyl)-N-(2-hydroxyhexadecyl)-beta-alaninate makes it potentially useful in drug delivery systems. Its ability to interact with cell membranes could enhance the delivery of therapeutic agents. Additionally, compounds with similar structures have shown antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases.

Industrial Applications

In industry, this compound might be used in formulating specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic properties.

Research Findings

Research on similar beta-alanine derivatives indicates that these compounds can exhibit significant biological activities. For instance, they may interact with cell membranes, influencing membrane fluidity and permeability. This interaction is crucial for potential applications in drug delivery systems.

Moreover, the presence of hydroxy groups in these compounds can impart antioxidant properties, which are beneficial in protecting cells from oxidative stress. Anti-inflammatory effects have also been observed, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Properties/Applications |

|---|---|---|---|

| Sodium N-(2-hydroxyethyl)-N-(2-hydroxyhexadecyl)-beta-alaninate | C21H43NO4Na | Approximately 393 g/mol | Amphiphilic, potential in drug delivery and biological interactions |

| N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine | C23H47NO4 | Approximately 407 g/mol | Antioxidant, anti-inflammatory, potential in drug delivery |

| Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate | C14H25NNa2O4 | 317.33214 g/mol | High water solubility, potential in chemical formulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume